molecular formula C19H20N2O4 B2829702 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea CAS No. 2034438-11-2

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2829702
CAS No.: 2034438-11-2
M. Wt: 340.379
InChI Key: GNDSEKVFSHYAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative designed for research applications. Urea derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties . The structure of this compound incorporates a [2,2'-bifuran] moiety, a structural feature found in various bioactive molecules and natural products , linked via a methylene group to a urea core that is further functionalized with a 4-methoxyphenethyl group. The presence of the methoxyphenethylamine component is a common feature in compounds that interact with biological systems, sometimes exhibiting neuromodulatory effects . The primary research applications for this compound are anticipated to be in the areas of chemical biology and drug discovery. It serves as a key intermediate for the synthesis of more complex molecules or as a candidate for high-throughput screening against various biological targets. Researchers are exploring such urea-containing derivatives for their potential as antimicrobial agents, particularly against resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism of action, while not confirmed for this specific molecule, may involve interaction with enzyme active sites; similar N-substituted urea derivatives have been investigated as potential inhibitors of bacterial enzymes such as FabI . This product is intended for laboratory research purposes only. This compound is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-15-6-4-14(5-7-15)10-11-20-19(22)21-13-16-8-9-18(25-16)17-3-2-12-24-17/h2-9,12H,10-11,13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDSEKVFSHYAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea generally involves the reaction of [2,2'-Bifuran]-5-ylmethylamine with 4-methoxyphenethyl isocyanate under controlled conditions. Key parameters such as temperature, solvent, and reaction time are carefully optimized to ensure high yield and purity.

  • Industrial Production Methods: Industrial production scales up this synthetic route using advanced techniques like continuous flow chemistry to ensure consistent quality and scalability. Key factors include using industrial-grade solvents and optimizing catalyst concentrations for efficient large-scale synthesis.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: Serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

  • Medicine: Investigated for its role as a pharmacophore in drug discovery, particularly targeting receptor sites due to its unique structural components.

  • Industry: Used in the synthesis of advanced materials and polymers with specific properties like enhanced thermal stability.

Mechanism of Action

The compound interacts with biological targets through its bifuran and phenethyl groups, which are crucial for binding to receptor sites or enzymes. The methoxy group further modulates these interactions by providing additional binding affinity or altering the molecule's electronic properties. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 4-Methoxyphenethyl Moieties

The 4-methoxyphenethyl group is critical in diverse therapeutic contexts:

  • SKF-96365 : A TRPC channel inhibitor with a 4-methoxyphenethyl backbone linked to an imidazole ring. It inhibits calcium influx, demonstrating the group’s utility in ion channel modulation .
  • Compound 5a (Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate) : Exhibits antileukemic activity (IC₅₀ = 3 μM) by inducing S/G₂ cell cycle arrest and apoptosis .

Key Insight : The 4-methoxyphenethyl group enhances target engagement in both ion channel and antitumor contexts, but downstream effects depend on the core scaffold (e.g., benzimidazole vs. urea).

Urea-Based Pharmacophores

Urea derivatives in the evidence display varied biological roles:

  • SDZ249665 : A urea-linked compound with substitutions at benzyl groups, used in receptor modulation .
  • SB705498 : Features a urea bridge with trifluoromethylpyridyl and bromophenyl groups, targeting pain-associated ion channels .

Key Insight : Urea’s hydrogen-bonding capacity stabilizes target interactions, but activity is scaffold-dependent. The target compound’s bifuran-urea hybrid may offer distinct steric or electronic properties compared to purely aromatic ureas.

Bifuran-Containing Derivatives

For instance, diphenyltetrahydrofuran (DPTHF) analogues in ion channel studies show enhanced pharmacokinetic profiles . The [2,2'-bifuran] group in the target compound could similarly influence bioavailability or target selectivity.

Data Tables

Compound Name Core Structure Biological Target Activity/IC₅₀ Mechanism Reference
SKF-96365 Imidazole + 4-methoxyphenethyl TRPC channels N/A Calcium influx inhibition
Compound 5a Benzimidazole + 4-methoxyphenethyl Leukemia cells 3 μM S/G₂ arrest, apoptosis
SDZ249665 Urea + substituted benzyl Undisclosed receptor N/A Receptor modulation
1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea Urea + bifuran + 4-methoxyphenethyl Hypothetical: TRPC/cancer targets Unknown Not yet characterized N/A

Key Research Findings and Mechanistic Insights

4-Methoxyphenethyl in Antitumor Agents : Compound 5a’s efficacy highlights this group’s role in disrupting cell cycle progression .

Urea in Channel Modulation : SB705498’s activity suggests urea’s versatility in targeting diverse pathways, including ion channels .

Bifuran’s Potential: While untested here, analogous furan derivatives (e.g., DPTHF) show improved drug-like properties, suggesting the target compound may exhibit enhanced stability .

Contradictions : The 4-methoxyphenethyl group is implicated in both pro-apoptotic (antitumor) and calcium-modulatory (channel inhibition) roles, implying that the attached scaffold determines biological context.

Q & A

Basic Research Questions

Q. What synthetic routes are established for synthesizing 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via urea bond formation between a bifuran-derived amine (e.g., 5-aminomethyl-2,2'-bifuran) and a 4-methoxyphenethyl isocyanate. Key steps include:

  • Amine Preparation : Functionalization of the bifuran core to introduce the aminomethyl group via reductive amination or nucleophilic substitution .
  • Isocyanate Coupling : Reaction under anhydrous conditions with a base catalyst (e.g., triethylamine) to minimize hydrolysis .
  • Optimization : Temperature (40–60°C), solvent (tetrahydrofuran or dichloromethane), and reaction time (12–24 hours) are critical for yields >70% . Continuous flow reactors may enhance scalability .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the urea linkage, bifuran aromaticity, and methoxy group positioning .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 397.16) .
  • IR Spectroscopy : Detects urea C=O stretches (~1640 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–10) at 25°C and 37°C.

  • Acidic Conditions (pH <4) : Hydrolysis of the urea bond may occur, monitored via HPLC degradation peaks .
  • Neutral/Physiological Conditions (pH 7.4) : Stable for >48 hours, making it suitable for in vitro assays .
  • Thermal Stability : Decomposition above 150°C (DSC/TGA analysis) suggests storage at ≤-20°C for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like TRPC calcium channels, leveraging the methoxyphenethyl group’s hydrophobic interactions .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of urea-bifuran conformations in lipid bilayers .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using CoMFA/CoMSIA .

Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and ATP-based viability assays to minimize variability .
  • Purity Verification : Confirm batch purity via LC-MS to rule out degradation products influencing results .
  • Structural Analog Comparison : Test derivatives (e.g., replacing bifuran with bipyridine) to isolate pharmacophoric groups responsible for toxicity .

Q. What role does the bifuran moiety play in modulating the compound’s electronic properties and solubility?

  • Methodological Answer :

  • Electron Density Analysis : DFT calculations (Gaussian 09) show bifuran’s electron-rich nature enhances π-π stacking with aromatic residues in target proteins .
  • Solubility Profiling : LogP measurements (shake-flask method) indicate moderate hydrophobicity (LogP ≈ 2.8), requiring DMSO or cyclodextrin for aqueous solubility .
  • X-ray Crystallography : Resolve crystal structures to confirm planarity of the bifuran-urea system, which impacts membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.